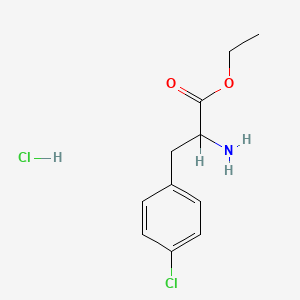

DL-4-Chlorophenylalanine ethyl ester hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQIKGOQYNZYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52031-05-7 | |

| Record name | Phenylalanine, 4-chloro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52031-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-DL-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052031057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is DL-4-Chlorophenylalanine ethyl ester hydrochloride used for in research

An In-depth Technical Guide to the Research Applications of DL-4-Chlorophenylalanine Ethyl Ester Hydrochloride

Introduction: A Versatile Tool for Probing the Serotonergic System

This compound is a derivative of the amino acid phenylalanine and a cornerstone chemical tool for researchers investigating the multifaceted roles of serotonin (5-hydroxytryptamine, 5-HT).[1][2] While it has applications as a building block in pharmaceutical synthesis, its primary and most impactful use in the research community is as a potent and irreversible inhibitor of tryptophan hydroxylase (TPH).[2][3] TPH is the rate-limiting enzyme in the biosynthesis of serotonin.[2][3] By inhibiting this crucial step, DL-4-Chlorophenylalanine and its derivatives can profoundly deplete endogenous serotonin levels, creating a powerful model to explore the physiological and behavioral consequences of a serotonin-deficient state. The ethyl ester formulation enhances its ability to cross the blood-brain barrier, making it particularly effective for in vivo studies in neuroscience. This guide provides an in-depth exploration of the mechanisms, applications, and experimental considerations for using this compound in a research setting.

Part 1: The Core Mechanism of Action: Inducing Serotonin Depletion

To effectively utilize this compound, a thorough understanding of its mechanism of action is paramount. Its efficacy lies in its ability to selectively and irreversibly shut down the production of serotonin.

The Serotonin Synthesis Pathway and its Inhibition

Serotonin is synthesized from the essential amino acid L-tryptophan. The first and most critical step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[3] This step is the rate-limiting factor in the entire synthesis process.[2] Subsequently, 5-HTP is decarboxylated to form serotonin.

DL-4-Chlorophenylalanine (also known as p-chlorophenylalanine or PCPA) acts as a competitive inhibitor of TPH in vitro. However, its power in a research context comes from its irreversible inactivation of the enzyme in vivo.[2] This means that once TPH is inhibited by PCPA, the cell must synthesize new enzyme molecules to restore serotonin production, leading to a sustained period of serotonin depletion. The ethyl ester hydrochloride form of the compound is a prodrug that is readily absorbed and crosses biological membranes, including the blood-brain barrier, where it is then hydrolyzed to the active PCPA.

Caption: Mechanism of serotonin depletion by DL-4-Chlorophenylalanine.

Part 2: Core Applications in Neuroscience and Behavioral Research

The ability to reliably and significantly reduce serotonin levels has made this compound an invaluable tool in neuroscience for elucidating the role of serotonin in a wide array of brain functions and behaviors.

Investigating Learning, Memory, and Cognition

A significant body of research has utilized serotonin depletion via PCPA to understand the neuromodulatory role of serotonin in cognitive processes. Studies have shown that the depletion of serotonin can lead to deficits in spatial working memory and object recognition. This approach allows researchers to create a transient "lesion" of the serotonergic system, and then observe the impact on specific cognitive tasks.

Experimental Protocol: Assessing Cognitive Deficits Following Serotonin Depletion in Rodents

This protocol outlines a typical workflow for inducing serotonin depletion and subsequently evaluating its effects on memory.

1. Animal Model and Acclimation:

-

Species: Male Wistar rats (250-300g).

-

Housing: House animals in a controlled environment (12:12 light-dark cycle, 22±2°C, food and water ad libitum) for at least one week before the experiment to acclimate them.

2. Compound Preparation and Administration:

-

Test Compound: this compound.

-

Vehicle: Sterile saline (0.9% NaCl).

-

Preparation: Dissolve the compound in saline to a final concentration of 30 mg/mL.

-

Dosage and Administration: Administer a daily intraperitoneal (i.p.) injection of 300 mg/kg for three consecutive days.[4] This regimen has been shown to cause a marked decrease in serotonin levels.

-

Control Group: Administer an equivalent volume of the saline vehicle via i.p. injection.

3. Behavioral Testing (Beginning 48-72 hours after the final injection):

-

Task: Novel Object Recognition (NOR) test to assess recognition memory.

-

Habituation Phase: Allow each rat to explore an open field arena (e.g., 50x50x50 cm) for 10 minutes for two days.

-

Training Phase: Place two identical objects in the arena and allow the rat to explore for 5 minutes.

-

Testing Phase (24 hours later): Replace one of the familiar objects with a novel object. Allow the rat to explore for 5 minutes. Record the time spent exploring the novel object versus the familiar object.

-

Data Analysis: Calculate a discrimination index (Time with novel object - Time with familiar object) / (Total exploration time). A lower index in the PCPA-treated group would suggest a memory deficit.

4. Biochemical Validation:

-

Post-mortem analysis: Following behavioral testing, euthanize the animals and dissect brain regions of interest (e.g., hippocampus, prefrontal cortex).

-

Quantification: Use High-Performance Liquid Chromatography (HPLC) to measure the levels of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), to confirm the extent of depletion.

Caption: Experimental workflow for cognitive testing after serotonin depletion.

Probing Neurotransmitter Interactions

The brain does not operate in isolated systems. This compound is instrumental in studying the intricate interactions between the serotonergic system and other neurotransmitter systems, notably the dopaminergic system. Research has demonstrated that depleting brain serotonin with PCPA can significantly alter the activity of dopamine cells in the midbrain, suggesting that endogenous serotonin is necessary to maintain normal dopamine tone.[5] These findings have profound implications for understanding disorders where both systems are implicated, such as depression and Parkinson's disease.

A Model for Preclinical Drug Screening

By creating a serotonin-depleted state, researchers can effectively model certain aspects of neuropsychiatric disorders like depression. This in vivo model is highly valuable for the preclinical screening and validation of new therapeutic compounds. For instance, a novel antidepressant's efficacy can be tested by its ability to reverse the behavioral deficits (e.g., anhedonia, cognitive impairment) induced by PCPA treatment. This approach has been used to evaluate the potential of various compounds, including those with mechanisms targeting 5-HT1A and 5-HT3 receptors.

| Study Focus | Compound Tested | Key Finding | Reference |

| Cognitive Deficits | Vortioxetine | Dose-dependently reversed 5-HT depletion-induced deficits in spatial working and object recognition memory. | |

| Neuronal Activation | Rivastigmine | Serotonin depletion resulted in a decrease of the neuronal activation caused by rivastigmine in the rat hippocampus. | |

| Memory Reconsolidation | Anisomycin | Blockade of tryptophan hydroxylase by PCPA did not result in additional weakening of contextual memory when protein synthesis was also blocked. | [3] |

Part 3: Other Research Applications

While neuroscience is the primary domain, the utility of this compound extends to other areas of biomedical research.

-

Metabolic Research: Studies have employed this compound to investigate the role of serotonin in metabolic regulation. For example, it has been used to demonstrate that serotonin is involved in regulating pancreatic beta-cell mass during pregnancy, and its depletion can stimulate glucose intolerance in pregnant mice.

-

Synthetic Chemistry: As a derivative of phenylalanine, it serves as a versatile building block in the synthesis of more complex molecules.[1] For instance, related structures have been used as precursors in the synthesis of novel anticancer tripeptides.[6]

Part 4: Technical and Safety Considerations

Handling and Storage: this compound is typically a solid powder.[7] It should be stored in a cool, dry, and well-ventilated place, typically at -20°C for long-term stability. Standard personal protective equipment (eyeshields, gloves, lab coat) should be worn when handling the compound to avoid contact with skin and eyes.[7][8]

Toxicity and Animal Welfare: The toxicological properties have not been fully investigated.[8] However, as with any experimental procedure, it is crucial to monitor the health and well-being of research animals. Serotonin depletion can affect locomotion and reactivity.[9] Researchers should be aware of potential side effects, such as transient weight loss, and ensure all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).

Limitations and Alternatives: While PCPA is a powerful tool, it is important to acknowledge its limitations. The depletion of serotonin is widespread and not specific to any particular brain circuit. For more targeted investigations, researchers might consider alternative methods such as:

-

Neurotoxins: Compounds like 5,7-dihydroxytryptamine (5,7-DHT) can be injected directly into specific brain regions to create more localized lesions of serotonin neurons.

-

Genetic Models: The use of transgenic animals with targeted deletions of the TPH gene allows for even more specific and chronic models of serotonin deficiency.

The choice of method depends on the specific research question, with chemical inhibitors like this compound offering the advantage of inducing a transient and reversible (upon synthesis of new enzyme) state of depletion.

Conclusion

This compound remains an indispensable tool in the arsenal of researchers dedicated to unraveling the complexities of the serotonergic system. Its robust and reliable mechanism of action—the irreversible inhibition of tryptophan hydroxylase—provides a powerful platform for investigating the fundamental roles of serotonin in cognition, behavior, and disease. From elucidating the neurobiology of memory to providing preclinical models for drug development, this compound continues to facilitate critical discoveries across the landscape of biomedical science. Responsible and methodologically sound application, as outlined in this guide, will ensure its continued value to the research community.

References

-

PubChem. Fenclonine. National Center for Biotechnology Information. [Link]

-

Molbase. This compound 52031-05-7 wiki. [Link]

- Google Patents.

-

Nikitin, E. S., et al. (2020). Effects of Tryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. PubMed Central. [Link]

-

Minabe, Y., Emori, K., & Ashby, C. R. (1996). The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study. Synapse, 22(1), 46-53. [Link]

-

Kurbacher, C. M., et al. (2001). High Anticancer Efficacy of L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline Ethyl Ester Hydrochloride (MF13) in Vivo. Anticancer Research, 21(3B), 1681-9. [Link]

-

McBride, W. J., et al. (1976). Effects of p-chlorophenylalanine on the metabolism of serotonin from 5-hydroxytryptophan. Neurochemical Research, 1(4), 437-49. [Link]

-

Fletcher, P. J. (1995). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. Behavioural Brain Research, 68(2), 229-37. [Link]

-

ChemWhat. This compound CAS#: 52031-05-7. [Link]

-

PubChem. 4-Chloro-DL-phenylalanine methyl ester hydrochloride. National Center for Biotechnology Information. [Link]

-

Watt, D. D., & Martin, P. R. (1969). Phenylalanine antimetabolite effect on development. I. Behavioral effects of D,L-4-chlorophenylalanine in the young rat. Life Sciences, 8(21), 1211-22. [Link]

-

AABlocks. This compound. [Link]

-

Kumar, K. B., Nalini, K., & Karanth, K. S. (1995). Effects of p-chlorophenylalanine-induced depletion of brain serotonin on retrieval of appetitive and aversive memories. Indian Journal of Experimental Biology, 33(11), 837-40. [Link]

-

Shin, M. C., et al. (1994). Serotonin depletion by p-chlorophenylalanine decreases VIP mRNA in the suprachiasmatic nucleus. Neuroscience Letters, 174(1), 81-4. [Link]

-

Fuenmayor, L. D., & Vogt, M. (1979). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British Journal of Pharmacology, 65(2), 235-43. [Link]

-

Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274-8. [Link]

-

Gál, E. M., Roggeveen, A. E., & Millard, S. A. (1970). DL-[2-14C]p-chlorophenylalanine as an Inhibitor of Tryptophan 5-hydroxylase. Journal of Neurochemistry, 17(8), 1221-35. [Link]

-

Sershen, H., Harsing, L. G., & Lajtha, A. (1982). The effects of DL-p-chlorophenylalanine and DL-alpha-methyl-p-tyrosine on the brain catecholamine, serotonin and free amino acid contents in rat. Neurochemical Research, 7(5), 549-58. [Link]

-

Lauder, J. M., & Krebs, H. (1976). Effects of p-chlorophenylalanine on time of neuronal origin during embryogenesis in the rat. Brain Research, 107(3), 638-44. [Link]

-

Stevens, W. C., et al. (1975). Comparative toxicities of halothane, isoflurane, and diethyl ether at subanesthetic concentrations in laboratory animals. Anesthesiology, 42(4), 408-19. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fenclonine | C9H10ClNO2 | CID 4652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin depletion by p-chlorophenylalanine decreases VIP mRNA in the suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High anticancer efficacy of L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Chloro- DL -phenylalanine ethyl ester 97 52031-05-7 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Serotonin Depletion Effects of 4-Chlorophenylalanine and its Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the use of 4-chlorophenylalanine (PCPA) and its derivatives as potent tools for experimental serotonin depletion. It delves into the underlying biochemical mechanisms, practical experimental protocols, and essential analytical methodologies to ensure robust and reproducible scientific outcomes.

The Serotonergic System: A Rationale for Targeted Depletion

Serotonin (5-hydroxytryptamine, 5-HT) is a pivotal monoamine neurotransmitter that governs a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1][2][3] Its extensive influence makes the serotonergic system a critical target for therapeutic intervention and a subject of intense research in neuroscience and pharmacology.[4] The ability to selectively and effectively deplete serotonin is an invaluable experimental strategy for elucidating its precise roles in both normal function and pathological states.[2][5] Among the pharmacological tools available for this purpose, 4-chlorophenylalanine (PCPA), also known as fenclonine, stands out for its potent and specific mechanism of action.[5][6][7]

Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

The primary mechanism by which PCPA induces serotonin depletion is through the irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[5][6][7][8] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and critical step in the serotonin synthesis pathway.[7] PCPA, being a synthetic amino acid derivative, acts as a suicide inhibitor, binding covalently to TPH and rendering it permanently inactive.[7] This action halts the production of new serotonin molecules in both the central and peripheral nervous systems.[5][7]

The depletion of serotonin following PCPA administration is profound and sustained.[7] Studies in animal models have demonstrated a reduction of over 90% in brain serotonin levels.[7][9] The onset of depletion is typically observed within the first day, and due to the irreversible nature of the inhibition, the recovery of serotonin levels is a slow process that necessitates the de novo synthesis of TPH enzymes, which can take several days to weeks.[5][6][7] It is crucial to distinguish PCPA's enzymatic inhibition from the neurotoxic mechanisms of other depleting agents like 5,7-dihydroxytryptamine (5,7-DHT), which selectively destroys serotonergic neurons.[5]

Mechanism of PCPA as an irreversible inhibitor of Tryptophan Hydroxylase (TPH).

4-Chlorophenylalanine Derivatives: Properties and Considerations

While PCPA is the most extensively studied compound in this class, certain derivatives have been synthesized and utilized, primarily to improve solubility.

-

4-Chloro-DL-phenylalanine (PCPA): The racemic mixture is commonly used in research.[9]

-

L-4-Chlorophenylalanine (L-PCPA): The L-isomer is also a potent inhibitor of 5-HT biosynthesis and a nonspecific antagonist of both TPH1 and TPH2 isoforms.[10]

-

4-Chloro-DL-phenylalanine methyl ester hydrochloride: This derivative exhibits enhanced solubility in aqueous solutions, such as sterile saline, which can facilitate its preparation for in vivo administration.[5][11]

When selecting a compound, researchers should consider the desired formulation and the specific requirements of their experimental design. The methyl ester hydrochloride is often preferred for intraperitoneal injections in rodent models due to its improved solubility.[5]

Experimental Protocols for In Vivo Serotonin Depletion

The following protocol provides a generalized methodology for inducing systemic serotonin depletion in rodent models. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

Materials

-

4-Chloro-DL-phenylalanine methyl ester hydrochloride (or chosen derivative)

-

Sterile 0.9% saline

-

Sterile syringes and needles

-

Appropriate animal handling and restraint equipment

-

Analytical equipment for serotonin quantification (e.g., HPLC-ECD or LC-MS/MS system)

Step-by-Step Methodology

-

Preparation of Dosing Solution:

-

Aseptically prepare a solution of the PCPA derivative in sterile 0.9% saline. A typical concentration is 30 mg/mL.[5] Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

-

Prepare the solution fresh on the day of administration.

-

-

Animal Handling and Acclimatization:

-

Use adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g) or mice.

-

Acclimatize the animals to the housing facility and handling procedures for at least one week prior to the experiment to minimize stress-induced variability.

-

-

Administration:

-

Administer the PCPA solution via intraperitoneal (IP) injection.

-

Dosage can vary depending on the desired level and duration of depletion. A common regimen is a single injection or a series of injections over consecutive days. Doses ranging from 100 mg/kg to 400 mg/kg have been reported to induce significant serotonin depletion.[9][12]

-

Administer a corresponding volume of the vehicle (sterile 0.9% saline) to a control group of animals.

-

-

Time Course of Depletion:

-

Verification of Depletion:

-

At the desired time point post-administration, euthanize the animals according to approved protocols.

-

Rapidly dissect the brain regions of interest (e.g., frontal cortex, hippocampus, striatum) on a cold surface.

-

Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

-

Quantify the levels of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using a validated analytical method.

-

Experimental workflow for a PCPA-induced serotonin depletion study.

Analytical Methodologies for Quantification

Accurate quantification of serotonin and its metabolites is critical for validating the efficacy of PCPA treatment. Several robust analytical techniques are available, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.[1]

| Method | Principle | Advantages | Disadvantages |

| HPLC with Electrochemical Detection (HPLC-ECD) | Separates compounds based on their physicochemical properties, followed by detection of electroactive molecules like serotonin.[2][13] | High sensitivity and selectivity for monoamines, well-established methodology.[13] | Can be susceptible to interference from other electroactive compounds.[2] |

| LC-MS/MS | Separates compounds via liquid chromatography, followed by mass spectrometric detection based on mass-to-charge ratio, providing high specificity.[1][14] | Extremely high sensitivity and specificity, allows for multiplexing (quantifying multiple analytes simultaneously).[14] | Higher initial instrument cost and complexity. |

The choice of analytical method will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and sample throughput, as well as the available instrumentation.[1]

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic properties of PCPA is essential for designing effective experiments.

-

Absorption and Distribution: PCPA is readily absorbed and distributed throughout the body, including crossing the blood-brain barrier to exert its effects on the central nervous system.

-

Metabolism: The metabolism of PCPA has been studied, with metabolites such as 2-(p-chlorophenyl)-ethylamine and p-chlorophenylacetic acid being identified.[11]

-

Dose-Response: The extent of serotonin depletion is dose-dependent.[7][9] Higher doses of PCPA lead to a more profound and rapid reduction in serotonin levels.

-

Duration of Action: As an irreversible inhibitor, the pharmacodynamic effect of PCPA outlasts its presence in the body. The recovery of serotonin synthesis is dependent on the generation of new TPH enzyme.[5][7]

Safety and Toxicology

While a valuable research tool, PCPA is not without potential toxicities and side effects. In experimental human studies, side effects have included hypersensitivity reactions and psychiatric disturbances, which have limited its clinical development.[6] In animal studies, high doses may lead to behavioral changes beyond those directly attributable to serotonin depletion.[15] PCPA has also been shown to affect the activity of midbrain dopamine cells, suggesting that it is not entirely specific to the serotonergic system at higher concentrations.[12][16]

Handling Precautions:

-

PCPA is classified as toxic if swallowed and may cause an allergic skin reaction.[17][18]

-

Always handle PCPA in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[19]

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.[19][20]

Conclusion

4-chlorophenylalanine and its derivatives are powerful and indispensable tools for the experimental depletion of serotonin. A thorough understanding of their mechanism of action as irreversible inhibitors of tryptophan hydroxylase, coupled with meticulous adherence to established experimental and analytical protocols, is paramount for generating high-quality, reproducible data. By carefully considering the pharmacokinetics, dose-response relationships, and potential off-target effects, researchers can effectively leverage these compounds to unravel the multifaceted roles of serotonin in health and disease.

References

-

Wikipedia. Fenclonine. [Link]

-

PubMed. Quantification of serotonin and eight of its metabolites in plasma of healthy volunteers by mass spectrometry. [Link]

-

Journal of Chromatographic Science. HPLC Determination of Serotonin and Its Metabolites From Human Platelet-Rich Plasma; Shift to 5-Hydroxytryptophol Formation. [Link]

-

PubMed Central. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. [Link]

-

PubMed Central. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications. [Link]

-

PubMed. Serotonin in body fluids: characterization of human plasmatic and cerebrospinal fluid pools by means of a new HPLC method. [Link]

-

MDPI. Effects of Tryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. [Link]

-

CONICET Digital. Para-Chlorophenyl Alanine Induces Aggressive Behavior by Serotonin Depletion in Male Rats and Increases Tryptophan Hydroxylase t. [Link]

-

Journal of Psychiatry & Neuroscience. Acute tryptophan depletion in humans: a review of theoretical, practical and ethical aspects. [Link]

-

ResearchGate. Brain and serum serotonin concentrations of the a) pCPA-treated mice... [Link]

-

PubMed. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. [Link]

-

PubMed. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. [Link]

-

PubChem. 4-Chloro-L-phenylalanine. [Link]

-

PubMed Central. A new method for rapidly and simultaneously decreasing serotonin and catecholamine synthesis in humans. [Link]

-

Semantic Scholar. Discovery and biological characterization of a novel scaffold for potent inhibitors of peripheral serotonin synthesis. [Link]

-

PubMed. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study. [Link]

-

PubMed. Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain. [Link]

-

PubMed Central. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. [Link]

-

ACS Publications. Chronic SSRI Treatment Exacerbates Serotonin Deficiency in Humanized Tph2 Mutant Mice. [Link]

-

ResearchGate. Effects of PCPA-induced serotonin depletion on antidepressant... [Link]

-

PubMed. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. [Link]

-

PubMed Central. Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition. [Link]

-

ACNP. PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG DISPOSITION. [Link]

-

MDPI. Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill. [Link]

-

PubMed Central. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [Link]

-

Journal of Neurochemistry. Effects of p-chlorophenylalanine on the metabolism of serotonin from 5-hydroxytryptophan. [Link]

-

PubMed. Serotonin now: clinical implications of inhibiting its synthesis with para-chlorophenylalanine. [Link]

-

PubMed Central. Medicinal plants and plant-based traditional medicine: Alternative treatments for depression and their potential mechanisms of action. [Link]

-

Solage. Depression: What are the natural alternatives to antidepressants?. [Link]

-

PubMed. Pharmacological studies on the serotoninergic and nonserotonin-mediated stimulation of prolactin and corticosterone secretion by fenfluramine. Effects of pretreatment with fluoxetine, indalpine, PCPA, and L-tryptophan. [Link]

-

PubMed Central. How to increase serotonin in the human brain without drugs. [Link]

-

PubMed Central. Serotonin depletion impairs both Pavlovian and instrumental reversal learning in healthy humans. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fenclonine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effects ofp-chlorophenylalanine on the metabolism of serotonin from 5-hydroxytryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Quantification of serotonin and eight of its metabolites in plasma of healthy volunteers by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of DL-4-Chlorophenylalanine Ethyl Ester Hydrochloride

A Researcher's Guide to Inducing Serotonin Depletion Using a Tryptophan Hydroxylase Inhibitor

Abstract

This document provides a comprehensive guide for the in vivo administration of DL-4-Chlorophenylalanine ethyl ester hydrochloride (CFEH), a potent tool for researchers studying the serotonergic system. CFEH serves as a prodrug for p-chlorophenylalanine (PCPA), an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-HT) biosynthesis.[1][2] By depleting central and peripheral serotonin levels, CFEH allows for the investigation of the diverse roles of serotonin in physiology and behavior. This guide details the mechanism of action, safety protocols, solution preparation, administration procedures for rodent models, and methods for validating the pharmacological effect.

Scientific Foundation: Mechanism of Action

This compound is the hydrochloride salt of the ethyl ester of p-chlorophenylalanine. In vivo, esterases are presumed to rapidly hydrolyze the ethyl ester moiety, releasing the active compound, p-chlorophenylalanine (PCPA).[3]

PCPA acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH).[1] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is the first and rate-limiting step in the synthesis of serotonin (5-HT).[4] There are two primary isoforms of this enzyme:

-

TPH1: Predominantly found in peripheral tissues, such as the enterochromaffin cells of the gut, and is responsible for over 90% of the body's serotonin production.[5]

-

TPH2: The neuronal isoform, located in the raphe nuclei of the brainstem, which is responsible for synthesizing serotonin in the central nervous system (CNS).[5][6]

PCPA is a non-specific inhibitor, targeting both TPH1 and TPH2.[7] Its irreversible binding leads to a profound and sustained depletion of serotonin in both the periphery and the brain.[1] The effects of a single administration course can be long-lasting, with serotonin levels taking one to two weeks to begin recovery as new TPH enzyme is synthesized.[1]

Caption: Mechanism of PCPA-mediated serotonin depletion.

Safety and Handling Protocols

CFEH is intended for research laboratory use only.[8] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles as described by OSHA standard 29 CFR 1910.133, and nitrile gloves.[9][10]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[11] Avoid contact with skin and eyes.[9] Wash hands and any exposed skin thoroughly after handling.[11]

-

Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[8] CFEH is incompatible with strong oxidizing agents.[9]

-

Spill & Exposure:

-

Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[10]

-

Inhalation: Move the individual to fresh air. If discomfort continues, seek medical attention.[10]

-

Spills: Clean up spills immediately, wearing appropriate PPE. Avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[10]

-

In Vivo Administration Protocol: Rodent Model

This protocol is designed for adult rats or mice and assumes an intraperitoneal (i.p.) route of administration, which is common for systemic delivery in these models. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Materials and Reagents

-

This compound (CAS: 52031-05-7)

-

Sterile 0.9% saline solution

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Sterile 0.22 µm syringe filters

-

Sterile 1 mL syringes with 25-27 gauge needles

-

Analytical balance

-

Appropriate animal handling and restraint devices

Preparation of Dosing Solution

The hydrochloride salt form of CFEH enhances its solubility in aqueous solutions. Sterile saline is the recommended vehicle.

-

Calculate Required Mass: Determine the total amount of CFEH needed based on the desired dose, the number of animals, and their average weight. For example, to dose 5 rats (average weight 300g) at 150 mg/kg with a 10 mg/mL solution:

-

Dose per animal: 150 mg/kg * 0.3 kg = 45 mg

-

Volume per animal: 45 mg / 10 mg/mL = 4.5 mL (Note: This volume is too large for i.p. injection. A higher concentration is needed).

-

Revised Concentration: Let's aim for an injection volume of 1 mL/kg.

-

Required Concentration: 150 mg/kg / 1 mL/kg = 150 mg/mL (This is a very high concentration and may not be achievable. Let's try a more common dose from literature).

-

Let's Recalculate for a 100 mg/kg dose and a target injection volume of 5 mL/kg:

-

Required Concentration: 100 mg/kg / 5 mL/kg = 20 mg/mL

-

Mass per animal: 100 mg/kg * 0.3 kg = 30 mg

-

Volume per animal: 30 mg / 20 mg/mL = 1.5 mL

-

Total Mass for 5 animals + 10% overage: (30 mg * 5) * 1.1 = 165 mg

-

Total Volume: 165 mg / 20 mg/mL = 8.25 mL

-

-

Weighing: Accurately weigh the calculated mass of CFEH and place it into a sterile conical tube or beaker.

-

Dissolution: Add the calculated volume of sterile 0.9% saline to the CFEH powder.

-

Mixing: Vortex or sonicate the solution until the CFEH is completely dissolved. The solution should be clear and free of particulates.

-

Sterilization: Draw the solution into a sterile syringe and expel it through a 0.22 µm syringe filter into a new sterile container. This step is critical to prevent infection from the injection. Prepare fresh daily.

Dosing Regimen and Administration

The goal of the dosing regimen is to achieve maximal and sustained inhibition of TPH. Multi-day dosing is often required.

-

Animal Handling: Weigh each animal immediately before dosing to calculate the precise injection volume. Use appropriate and consistent handling techniques to minimize stress.

-

Administration: For intraperitoneal (i.p.) injection in a rat, restrain the animal securely and tilt it slightly head-down. Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate briefly to ensure no body fluids are drawn into the syringe, then inject the calculated volume smoothly.

-

Dosing Schedule: A common and effective regimen for PCPA and its esters involves daily injections for three consecutive days.[12][13] This ensures that newly synthesized TPH is also inhibited.

Caption: Experimental workflow for in vivo CFEH administration.

Quantitative Data Summary

Recommended Dosing Regimens

The optimal dose can vary by species, strain, and experimental goals. Pilot studies are recommended. The doses below are adapted from literature on PCPA and its methyl ester in rats.[2][12][13]

| Parameter | Moderate Depletion Regimen | Maximal Depletion Regimen |

| Dose | 100-150 mg/kg/day | 300 mg/kg/day |

| Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |

| Frequency | Once daily | Once daily |

| Duration | 3 consecutive days | 3 consecutive days |

| Primary Use | Studies requiring significant but not complete 5-HT loss. | Studies where near-total 5-HT depletion is required (e.g., aggression models).[13] |

Expected Timeline of Serotonin Depletion

The onset of depletion is rapid, but maximal effects take a few days to manifest. Recovery is slow due to the irreversible nature of the inhibition.

| Time Point Post-Treatment | Expected Brain 5-HT Level (% of Control) | Key Scientific Insight |

| 24-72 hours | 10-20% | Rapid and drastic depletion of serotonin stores.[1][2] |

| 3-7 days | <10% | Maximal depletion is achieved and sustained. This is the optimal window for most behavioral experiments. |

| 7-10 days | 10-15% | Slow recovery begins as new TPH enzyme is synthesized.[1] |

| 14+ days | >20% and increasing | Significant recovery of serotonin levels.[1] |

Post-Administration and Validation

-

Animal Monitoring: Observe animals daily for any signs of distress, changes in weight, food/water intake, or adverse behavioral reactions. Some hyperactivity or irritability has been noted in the literature.[2]

-

Validation of Depletion: It is crucial to validate the extent of serotonin depletion in a satellite group of animals.

-

Tissue Collection: At the desired experimental endpoint, euthanize animals and rapidly dissect brain regions of interest (e.g., hippocampus, striatum, cortex).

-

Analysis: Homogenize tissues and analyze serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). A reduction of 80-90% in 5-HT and 5-HIAA levels compared to vehicle-treated controls confirms the efficacy of the treatment.[2][13]

-

References

-

McBride, W. J., et al. (1976). Effects of p-chlorophenylalanine on the metabolism of serotonin from 5-hydroxytryptophan. Neurochemical Research. Available at: [Link]

-

De Longis, G., & File, S. E. (1988). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. Pharmacology Biochemistry and Behavior. Available at: [Link]

-

Wikipedia contributors. (2023). Fenclonine. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Vergnes, M., et al. (1974). Para-chlorophenylalanine, serotonin and killing behavior. Pharmacology Biochemistry and Behavior. Available at: [Link]

-

Saghir, M., & Spector, A. A. (1996). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. The Journal of Clinical Investigation. Available at: [Link]

-

Bowsher, R. R., & Henry, D. P. (1983). Inhibition of tryptophan hydroxylase: neurochemical action of catecholamide seizure-inducing agent. Journal of Neurochemistry. Available at: [Link]

-

Wang, L., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Journal of Biological Chemistry. Available at: [Link]

-

CP Lab Safety. (n.d.). 4-Chloro-DL-phenylalanine ethyl ester hydrochloride, min 97%. Available at: [Link]

-

Fuenmayor, L. D., & Vogt, M. (1979). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British Journal of Pharmacology. Available at: [Link]

-

Zhang, S., et al. (2022). Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2. Frontiers in Molecular Biosciences. Available at: [Link]

-

Carkaci-Salli, N., et al. (2022). Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant for serotonin biosynthesis. bioRxiv. Available at: [Link]

-

Liu, Y., et al. (2008). Discovery and Characterization of Novel Tryptophan Hydroxylase Inhibitors That Selectively Inhibit Serotonin Synthesis in the Gastrointestinal Tract. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Sources

- 1. Fenclonine - Wikipedia [en.wikipedia.org]

- 2. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2 [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. calpaclab.com [calpaclab.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. Effects ofp-chlorophenylalanine on the metabolism of serotonin from 5-hydroxytryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Oral Administration of DL-4-Chlorophenylalanine Ethyl Ester Hydrochloride in Mice

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral administration of DL-4-Chlorophenylalanine ethyl ester hydrochloride (DL-PCPA ethyl ester) to mice. This document outlines the mechanism of action, provides detailed protocols for administration, and offers insights into experimental design and data interpretation, all grounded in scientific literature.

Introduction: Mechanism and Application

DL-4-Chlorophenylalanine (PCPA), also known as Fenclonine, is a potent pharmacological tool used to investigate the roles of serotonin (5-hydroxytryptamine, 5-HT) in various physiological and pathological processes. PCPA acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][2][3] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the initial step in the serotonin synthesis pathway.[4] By irreversibly inhibiting TPH, PCPA leads to a profound and sustained depletion of serotonin in the central and peripheral nervous systems.[1][3]

The ethyl ester hydrochloride form of PCPA offers advantages in terms of solubility, which can facilitate its preparation for oral administration.[5] This guide will focus on the practical application of DL-PCPA ethyl ester for achieving robust and reproducible serotonin depletion in mouse models.

Visualizing the Mechanism of Action

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by PCPA.

Caption: Mechanism of PCPA in the Serotonin Synthesis Pathway.

Experimental Design Considerations

Before initiating any in vivo study, careful consideration of the experimental design is paramount. The choice of administration route, dosage, and duration of treatment will depend on the specific research question.

Route of Administration

Oral administration is a common and less stressful alternative to parenteral injections for mice, especially for chronic dosing regimens.[6] Two primary methods for oral delivery of DL-PCPA ethyl ester are:

-

Oral Gavage: This method ensures accurate dosing but can be stressful for the animals if not performed correctly.

-

Voluntary Oral Consumption: Incorporating the compound into a palatable medium, such as jelly, minimizes stress and is suitable for long-term studies.[4][6][7][8]

Dosage and Depletion Kinetics

The dosage of PCPA required to achieve significant serotonin depletion can vary. Studies have shown that oral doses in the range of 200-500 mg/kg can effectively reduce serotonin levels in the mouse brain.[6][9] The onset of serotonin depletion is typically observed within 24 hours, with maximal depletion occurring after 2-4 days.[3] Recovery of serotonin levels begins as new TPH enzyme is synthesized, which can take several days to weeks.[1]

Table 1: Dosage and Expected Serotonin Depletion

| Dosage Range (Oral) | Brain Region | Expected 5-HT Depletion | Time to Maximal Depletion | Reference(s) |

| 250-500 mg/kg/day | Hippocampus | ~85% | 7 days | [6] |

| 250-500 mg/kg/day | Prefrontal Cortex | ~65% | 7 days | [6] |

| 1000 mg/kg (single) | Whole Brain | ~90% | Not specified | [10] |

Protocols for Oral Administration

The following protocols provide detailed, step-by-step methodologies for the preparation and oral administration of DL-PCPA ethyl ester hydrochloride to mice.

Safety Precautions

This compound should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

-

Handling: Handle the compound in a well-ventilated area to avoid inhalation of dust.[11][13]

-

Disposal: Dispose of the compound and any contaminated materials according to institutional and local regulations.[11]

Protocol 1: Oral Gavage

This protocol is suitable for studies requiring precise and acute dosing.

Materials:

-

This compound

-

Sterile 0.9% saline

-

pH meter and adjustment solutions (e.g., sterile NaOH)

-

Appropriate sized oral gavage needles for mice

-

Syringes

-

Analytical balance and weigh boats

-

Vortex mixer and magnetic stirrer (optional)

Procedure:

-

Calculate the required amount of DL-PCPA ethyl ester: Based on the desired dose (mg/kg) and the body weight of the mice, calculate the total amount of the compound needed.

-

Prepare the vehicle: The ethyl ester hydrochloride form is more soluble than the free base.[5] Dissolve the calculated amount of DL-PCPA ethyl ester in sterile 0.9% saline. Gentle warming and vortexing may aid in dissolution.

-

Adjust the pH: To improve solubility and reduce potential irritation, adjust the pH of the solution to approximately 4.0-5.0 using a sterile NaOH solution.[4]

-

Determine the administration volume: The final concentration should be calculated to allow for a standard oral gavage volume for mice (typically 5-10 mL/kg).

-

Animal Handling and Administration:

-

Gently restrain the mouse.

-

Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

-

Carefully insert the gavage needle into the esophagus and deliver the solution.

-

Monitor the animal for any signs of distress during and after the procedure.

-

Protocol 2: Voluntary Consumption in Jelly

This protocol is ideal for chronic studies and to minimize animal stress.[6][7][8]

Materials:

-

This compound

-

Unflavored gelatin powder

-

Sweetener (e.g., sucrose or a non-caloric sweetener like sucralose)[4][7]

-

Water

-

Small molds (e.g., 1 cm³ ice cube trays)

-

Analytical balance

Procedure:

-

Habituation: For several days prior to the experiment, acclimate the mice to consuming non-medicated jelly cubes.[4]

-

Calculate the PCPA dosage per jelly cube: Determine the target daily dose per mouse and the number of mice. The total amount of PCPA will be incorporated into a batch of jellies. Note that this method provides an estimated dose as individual consumption may vary slightly.[4]

-

Prepare the PCPA-medicated jelly:

-

Prepare the gelatin solution according to the manufacturer's instructions, adding a sweetener to enhance palatability.[4]

-

While the gelatin solution is still warm, thoroughly mix in the calculated amount of DL-PCPA ethyl ester powder until it is completely dissolved.

-

Pour the mixture into the molds to create single-serving cubes and allow them to set.

-

-

Dosing: Replace the non-medicated jellies with the PCPA-containing jellies. Provide one cube per animal each day.

-

Monitoring: Monitor the daily consumption of the jellies to ensure the animals are receiving the drug.

-

Control Group: The control group should receive identical jellies without the addition of PCPA.[4]

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for a study involving oral PCPA administration.

Caption: General experimental workflow for PCPA administration.

Verification of Serotonin Depletion

To validate the efficacy of the PCPA administration, it is crucial to measure serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), levels in relevant brain regions (e.g., hippocampus, prefrontal cortex, striatum) at the end of the study. Techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection or ELISA are commonly used for this purpose.

Potential Confounding Factors and Considerations

-

Effects on other monoamines: While PCPA is a selective TPH inhibitor, at high doses, it may have minor effects on other monoamines like dopamine and norepinephrine, although to a much lesser extent than on serotonin.[3]

-

Behavioral side effects: PCPA administration can sometimes lead to transient side effects such as hyperactivity or altered sleep patterns.[5]

-

Reversibility: The effects of PCPA are long-lasting but reversible as new TPH is synthesized.[5] The timeline of recovery should be considered in the experimental design.

Conclusion

The oral administration of this compound is a valuable and effective method for inducing serotonin depletion in mice for a wide range of research applications. By following the detailed protocols and considering the experimental design factors outlined in these application notes, researchers can achieve reliable and reproducible results, contributing to a deeper understanding of the serotonergic system's role in health and disease.

References

-

Fenclonine - Wikipedia. [Link]

-

Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed. (2020-03-18). [Link]

-

Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - MDPI. [Link]

-

p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed - NIH. [Link]

-

Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain - PubMed. [Link]

-

p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed. [Link]

-

—Plasma exposure in mouse and rat following oral doses of pCPA. Plasma... | Download Scientific Diagram - ResearchGate. [Link]

-

Para-chlorophenylalanine, serotonin and killing behavior - PubMed. [Link]

-

Effects of PCPA on the consumption of alcohol, water and other solutions - PubMed. [Link]

-

The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed. [Link]

-

Effects of pre-treatment of mice with pCPA (200 mg/kg, p.o.) on... - ResearchGate. [Link]

-

Effects of para-chlorophenylalanine and 5-hydroxytryptophan on mouse killing behavior in killer rats - PubMed. [Link]

-

Method for voluntary oral administration of drugs in mice - PMC - NIH. [Link]

-

Method for voluntary oral administration of drugs in mice - PubMed. [Link]

Sources

- 1. Fenclonine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

Application Notes & Protocols: DL-4-Chlorophenylalanine Ethyl Ester Hydrochloride in Sleep Research

Abstract

This document provides a comprehensive guide for researchers on the application of DL-4-Chlorophenylalanine ethyl ester hydrochloride, a potent and irreversible inhibitor of tryptophan hydroxylase, in the context of sleep studies. We delve into the molecular mechanism of action, provide detailed, field-proven protocols for in-vivo studies in rodent models, and critically discuss the essential environmental controls required for valid, interpretable data. This guide is intended for neuroscientists, pharmacologists, and drug development professionals seeking to utilize serotonin depletion as a tool to investigate sleep architecture and regulation.

Introduction: The Serotonin-Sleep Debate & The Role of a TPH Inhibitor

Serotonin (5-hydroxytryptamine, 5-HT) is a pivotal neurotransmitter implicated in a vast array of physiological processes, including mood, appetite, and thermoregulation.[1] Its role in sleep, however, has been a subject of considerable debate. Early studies using the tryptophan hydroxylase (TPH) inhibitor p-chlorophenylalanine (PCPA) demonstrated that serotonin depletion led to profound insomnia, suggesting a sleep-promoting role for 5-HT.[2] However, subsequent research has revealed a more complex relationship, with evidence suggesting that serotonergic neurons are most active during wakefulness and that serotonin may actually promote arousal while contributing to the homeostatic build-up of sleep pressure.[3][4][5]

This compound is a pro-drug of PCPA. It acts as a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[6][7] By blocking the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), it effectively depletes central and peripheral serotonin levels, providing a powerful pharmacological tool to probe the function of the serotonergic system.[8][9] This guide will provide the necessary protocols to leverage this compound while navigating the critical experimental variables that have confounded past research.

Molecular Mechanism of Action

The primary pharmacological action of this compound is the irreversible inhibition of tryptophan hydroxylase (TPH).[6] The ethyl ester moiety enhances its ability to cross the blood-brain barrier, where it is metabolized to its active form, PCPA.[10]

TPH exists in two main isoforms:

-

TPH1: Predominantly found in peripheral tissues like the gut and pineal gland, responsible for the majority of peripheral serotonin synthesis.[11][12]

-

TPH2: The neuronal isoform, located in the raphe nuclei of the brainstem, responsible for synthesizing serotonin in the central nervous system (CNS).[12][13]

PCPA irreversibly binds to the active site of both TPH1 and TPH2, preventing the initial and rate-limiting hydroxylation of tryptophan.[7][14] This leads to a profound and sustained depletion of serotonin stores throughout the body. The recovery of serotonin levels is not dependent on the clearance of the drug, but rather on the de novo synthesis of new TPH enzyme, a process that can take several days to weeks.[6]

Caption: Inhibition of Tryptophan Hydroxylase by PCPA.

Critical Experimental Consideration: The Hypothermia Confound

A pivotal insight in the field is the recognition that serotonin plays a crucial role in thermoregulation.[3] Depletion of 5-HT with PCPA impairs the ability of rodents, particularly mice, to maintain core body temperature in a standard cool environment (e.g., 20-22°C).[3][15] This leads to hypothermia, a state of physical discomfort that is a powerful arousal signal and a primary driver of wakefulness.

Crucially, when PCPA-treated mice are housed in a thermoneutral environment (approx. 33°C for mice), where they do not need to expend energy to maintain body temperature, the "insomnia" effect is completely abolished.[3] Their sleep architecture appears largely normal compared to controls. This finding strongly suggests that the insomnia reported in many early PCPA studies was a secondary artifact of a thermoregulatory deficit, not a primary effect of serotonin depletion on sleep-generating mechanisms.[3][15]

Therefore, maintaining a thermoneutral ambient temperature is an absolute requirement for any sleep study using TPH inhibitors to avoid misinterpretation of results.

Experimental Design & Protocols

This section outlines a typical workflow for a sleep study in rodents using this compound.

Caption: A typical experimental workflow for in-vivo sleep studies.

Protocol 1: EEG/EMG Surgical Implantation in Mice

This protocol is a standard procedure and should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Anesthesia: Anesthetize the mouse using isoflurane (1-2% maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Preparation: Place the animal in a stereotaxic frame. Shave the scalp and disinfect with povidone-iodine and ethanol. Apply ophthalmic ointment to the eyes to prevent drying.

-

Incision: Make a midline sagittal incision on the scalp to expose the skull.

-

Electrode Placement:

-

Using a small burr, drill at least two holes through the skull for EEG electrodes (e.g., over the frontal cortex and parietal cortex).

-

Gently screw in pre-wired stainless-steel screws until they touch the dura mater. Do not penetrate the dura.

-

For EMG electrodes, insert two insulated, fine-wire electrodes into the nuchal (neck) musculature.[16]

-

-

Headmount Assembly: Solder the electrode wires to a connector plug. Secure the entire assembly to the skull using dental acrylic.[17]

-

Post-Operative Care: Suture the incision. Administer post-operative analgesics as per veterinary recommendation. Allow the animal to recover for 7-14 days in a clean home cage with easy access to food and water.[18]

Protocol 2: Drug Preparation and Administration

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][20]

-

Reagent Preparation:

-

Dosage and Administration:

-

The effective dose for significant serotonin depletion in rodents is typically in the range of 250-500 mg/kg, administered via intraperitoneal (i.p.) injection.[23][24][25]

-

Administer the compound for 2-3 consecutive days to achieve maximal depletion.[23]

-

The control group should receive an equivalent volume of the vehicle solution on the same schedule.

-

Administer injections at the same time each day, preferably at the beginning of the light cycle.

-

| Parameter | Recommendation for Mouse/Rat Studies | Rationale & Key Considerations |

| Compound | DL-4-Chlorophenylalanine ethyl ester HCl | Pro-drug of PCPA, an irreversible TPH inhibitor. |

| Dosage | 250 - 500 mg/kg | Dose-dependent depletion of serotonin.[23][26] |

| Administration | Intraperitoneal (i.p.) injection | Common, reliable route for systemic delivery. Oral routes are possible but may have variable absorption.[23] |

| Dosing Schedule | Once daily for 2-3 consecutive days | Ensures profound and stable serotonin depletion. Peak insomnia effects are often seen 24-72h after the last dose.[24] |

| Vehicle Control | Sterile 0.9% Saline | Inert control to account for injection stress and volume effects. |

| Ambient Temp. | 33°C (Thermoneutral for Mice) | CRITICAL: Prevents hypothermia-induced insomnia, isolating the neurochemical effects of 5-HT depletion.[3][15] |

Protocol 3: Sleep Recording and Data Analysis

-

Habituation & Baseline: After recovery, connect the animal's headmount to the recording cable and allow it to habituate to the setup for 3-5 days in the recording chamber. Record at least 24-48 hours of uninterrupted baseline EEG/EMG data.[17][18]

-

Environmental Control: The recording chamber must be sound-attenuated and maintained on a strict 12:12 light-dark cycle. Crucially, ambient temperature must be maintained at thermoneutrality (e.g., 33°C for mice). [3]

-

Data Acquisition:

-

Sleep Scoring:

-

Data is typically scored manually or with validated automated software in 10-second epochs.[27]

-

Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG tone.

-

NREM Sleep: Characterized by high-amplitude, low-frequency (delta, 0.5-4 Hz) EEG and reduced EMG tone.

-

REM Sleep: Characterized by low-amplitude, high-frequency (theta, 6-9 Hz) EEG and muscle atonia (lowest EMG tone).[27]

-

-

Data Analysis:

-

Calculate total time spent in Wake, NREM, and REM sleep over 24 hours and across light/dark phases.

-

Analyze sleep architecture parameters such as bout number and duration for each state, and sleep latencies.

-

Perform spectral analysis (e.g., Fast Fourier Transform) to quantify EEG power density in different frequency bands (e.g., delta power during NREM sleep as a measure of sleep intensity).

-

Use appropriate statistical tests (e.g., t-test, ANOVA) to compare baseline, vehicle, and treatment groups.

-

Expected Outcomes & Interpretation

-

With Thermoneutral Control (33°C): You should expect to see minimal to no change in total sleep time or the overall percentage of time spent in wakefulness.[3] Subtle changes in sleep architecture, such as fragmentation or specific alterations in REM sleep, may be observed. The primary finding will be the absence of the profound insomnia seen in older studies.

-

Without Thermoneutral Control (~22°C): You will likely replicate the classic finding of severe insomnia, characterized by a dramatic increase in wakefulness and a reduction in both NREM and REM sleep.[3][15] This outcome should be interpreted as a consequence of a thermoregulatory deficit, not a direct effect of serotonin on sleep promotion.

References

-

Modirrousta, M., Mainville, L., & Jones, B. E. (2015). Insomnia Caused by Serotonin Depletion is Due to Hypothermia. SLEEP, 38(5), 717–725. [Link]

-

Patsnap Synapse. (2024). What are TPH2 inhibitors and how do they work? Patsnap. [Link]

-

Rancillac, A. (2016). Serotonin and sleep regulation: cellular and molecular mechanisms. Atlas of Science. [Link]

-

Guan, L. P., et al. (2020). Establishment of a rat model with ageing insomnia induced by D-galactosef and para-chlorophenylalanine. Experimental and Therapeutic Medicine, 20(4), 3537-3544. [Link]

-

Ulysses Neuroscience Ltd. (n.d.). EEG in Rodents. Ulysses Neuroscience. [Link]

-

Jo, J., et al. (2014). Polygraphic Recording Procedure for Measuring Sleep in Mice. Journal of Visualized Experiments, (94), e52215. [Link]

-

Gobbi, G., et al. (2020). Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine. ACS Chemical Neuroscience, 11(6), 952-959. [Link]

-

Patsnap Synapse. (2024). What are TPH1 inhibitors and how do they work? Patsnap. [Link]

-

Huitrón-Reséndiz, S., et al. (1997). Effect of p-chlorophenylalanine (PCPA) on sleep and monoamines content in the brain of a lizard species. Brain Research, 761(1), 19-24. [Link]

-

Animated biology with arpan. (2022). Serotonin Neurotransmitter Explained in 5 Minutes | 5-HT Pathway | SSRI. YouTube. [Link]

-

Dauvilliers, Y., et al. (2007). Sleep and Rhythm Consequences of a Genetically Induced Loss of Serotonin. SLEEP, 30(10), 1357-1366. [Link]

-

NDI Neuroscience. (n.d.). SAMPLE PROTOCOL FOR RAT SLEEP EEG STUDY. NDI Neuroscience. [Link]

-

Wikipedia. (n.d.). Fenclonine. Wikipedia. [Link]

-

Wikipedia. (n.d.). Tryptophan hydroxylase. Wikipedia. [Link]

-

Borbély, A. A., & Steigrad, P. (1978). Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat. Behavioral and Neural Biology, 24(4), 544-555. [Link]

-

Balakireva, A. V., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. International Journal of Molecular Sciences, 21(24), 9673. [Link]

-

Tobler, I., & Borbély, A. A. (1982). Sleep regulation after reduction of brain serotonin: effect of p-chlorophenylalanine combined with sleep deprivation in the rat. Sleep, 5(2), 145-153. [Link]

-

Liu, J., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Journal of Biological Chemistry, 285(24), 18525-18533. [Link]

-

Sˇtˇukelj, R., et al. (2021). Association of Sleep Architecture and Physiology with Depressive Disorder and Antidepressants Treatment. Pharmaceuticals, 14(2), 105. [Link]

-

Yan, T., et al. (2020). Lilium davidii extract alleviates p‑chlorophenylalanine‑induced insomnia in rats through modification of the hypothalamic-related neurotransmitters, melatonin and homeostasis of the hypothalamic-pituitary-adrenal axis. Pharmaceutical Biology, 58(1), 899-907. [Link]

-

ResearchGate. (2016). Serotonin and sleep-promoting neurons. ResearchGate. [Link]

-

Li, Y., et al. (2024). Pichia pastoris secreted peptides crossing the blood-brain barrier and DSIP fusion peptide efficacy in PCPA-induced insomnia mouse models. Journal of Peptide Science, e3590. [Link]

-

Caltech. (2019). Settling the Debate on Serotonin's Role in Sleep. Caltech. [Link]

-

Wang, Y., et al. (2016). Gan‑Dan‑Liang‑Yi‑Tang alleviates p‑chlorophenylalanine‑induced insomnia through modification of the serotonergic and immune system. Experimental and Therapeutic Medicine, 12(5), 3431-3437. [Link]

-

JJ Medicine. (2018). Serotonin and Melatonin Synthesis | Tryptophan Metabolism. YouTube. [Link]

-

Fernandez-Guasti, A., et al. (1988). The effects of p-chlorophenylalanine (PCPA) treatment on the substance P content measured in discrete brain nuclei of normal and neonatally-induced hypothyroid rats. Neuroscience Letters, 91(2), 185-190. [Link]

-

Veasey, S. C., et al. (2000). An Automated System for Recording and Analysis of Sleep in Mice. SLEEP, 23(8), 1047-1058. [Link]

-

CP Lab Safety. (n.d.). 4-Chloro-DL-phenylalanine ethyl ester hydrochloride, min 97%, 1 gram. CP Lab Safety. [Link]

-

Borbély, A. A., & Tobler, I. (1982). Sleep Regulation After Reduction of Brain Serotonin: Effect of p-Chlorophenylalanine Combined with Sleep Deprivation in the Rat. SLEEP, 5(2), 145-153. [Link]

-

Tobler, I., & Borbély, A. A. (1982). Sleep Regulation After Reduction of Brain Serotonin: Effect of p-Chlorophenylalanine Combined with Sleep Deprivation in the Rat. SLEEP, 5(2), 145-153. [Link]

-

Mang, G. M., et al. (2014). Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/ Electromyogram Recordings in Mouse Sleep Studies. SLEEP, 37(8), 1383-1392. [Link]

-

Valdés, J. L., et al. (2015). Insomnia Caused by Serotonin Depletion is Due to Hypothermia. Iowa Research Online. [Link]

-

AA Blocks. (n.d.). This compound. AA Blocks. [Link]

-

Drago, A. (2008). SSRIs impact on sleep architecture: Guidelines for clinician use. ResearchGate. [Link]

Sources

- 1. atlasofscience.org [atlasofscience.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Sleep and Rhythm Consequences of a Genetically Induced Loss of Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Settling the Debate on Serotonin's Role in Sleep - www.caltech.edu [caltech.edu]

- 6. Fenclonine - Wikipedia [en.wikipedia.org]

- 7. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. What are TPH1 inhibitors and how do they work? [synapse.patsnap.com]

- 12. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are TPH2 inhibitors and how do they work? [synapse.patsnap.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Research Portal [iro.uiowa.edu]

- 16. Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/ Electromyogram Recordings in Mouse Sleep Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ndineuroscience.com [ndineuroscience.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. fishersci.com [fishersci.com]

- 21. calpaclab.com [calpaclab.com]

- 22. labsolu.ca [labsolu.ca]

- 23. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Sleep regulation after reduction of brain serotonin: effect of p-chlorophenylalanine combined with sleep deprivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]